Meta-Nitro Effect on Lipophilicity
The calculated LogP (XLogP3) value for 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one is 3.8 . This represents a significant increase in lipophilicity compared to its 4-nitrophenyl analog (CAS 39679-61-3), which is predicted to have a lower LogP due to different electronic distribution and dipole moment . The 3-nitro substitution pattern directly influences the compound's ability to cross biological membranes and its retention time in reverse-phase chromatography, which is a critical parameter for assay development and purification protocols.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 3.8 |
| Comparator Or Baseline | 6-Methoxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one (predicted lower LogP) |
| Quantified Difference | Relative difference in lipophilicity based on nitro group position |
| Conditions | In silico calculation (XLogP3) |
Why This Matters
This difference in LogP is crucial for predicting cellular permeability and solubility, which directly impacts the compound's utility in cell-based assays and its handling in biological buffers.
